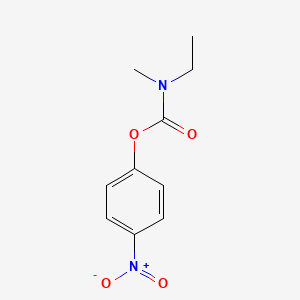

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Übersicht

Beschreibung

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl(methyl)amine under controlled conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-nitrophenyl ethyl(methyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: 4-Aminophenyl ethyl(methyl)carbamate.

Reduction: Ethyl(methyl)amine and 4-nitrophenol.

Substitution: Various substituted phenyl carbamates depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for the introduction of functional groups in synthetic pathways, facilitating the development of novel compounds.

Research has indicated that this compound exhibits antimicrobial and antioxidant properties. It has been studied for its potential neuroprotective effects and its ability to upregulate anti-apoptotic proteins in neuronal models derived from human induced pluripotent stem cells (iPSCs). Additionally, it has shown antibacterial efficacy against multi-drug resistant strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Applications

The compound is being investigated for its potential use in drug design as a prodrug. Its ability to form covalent bonds with active sites of enzymes may inhibit their activity, which is particularly relevant in pharmacological contexts.

Environmental Science

This compound is utilized in bioremediation efforts to degrade pollutants such as pesticides. Functional metagenomics is employed to discover enzymes capable of degrading carbamates, contributing to environmental cleanup initiatives.

Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of carbamate derivatives highlighted that related compounds could upregulate anti-apoptotic proteins like Bcl-2 and induce autophagy. Although this compound was not directly tested, these mechanisms suggest potential applications in neuroprotection.

Study 2: Antibacterial Efficacy

In another study assessing antibacterial properties, this compound showed significant reductions in bacterial viability against multi-drug resistant strains. This supports its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-nitrophenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophenyl methylcarbamate

- 4-Nitrophenyl ethylcarbamate

- 4-Nitrophenyl isopropylcarbamate

Uniqueness

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unique due to the presence of both ethyl and methyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and stability profiles, which can be advantageous in specific research and industrial contexts .

Biologische Aktivität

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 222.24 g/mol

The compound exists as a yellow crystalline solid, soluble in organic solvents such as methanol and dichloromethane. Its structure influences its chemical reactivity and biological interactions, particularly involving enzyme inhibition.

Enzyme Inhibition

This compound has been shown to exhibit notable enzyme inhibition properties. It primarily interacts with lipases, which play a crucial role in lipid metabolism. The compound acts by binding to the active sites of these enzymes, thereby inhibiting their activity. This mechanism is often mediated through hydrogen bonding and electrostatic interactions facilitated by the carbamate group.

Table 1: Enzyme Inhibition Activity

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with specific molecular targets. The nitro group can participate in redox reactions, enhancing the compound's overall biological efficacy.

Figure 1: Mechanism of Action

- Enzyme Binding : The carbamate group binds to the active site of enzymes.

- Inhibition : This binding prevents substrate access, inhibiting enzyme function.

- Redox Activity : The nitro group may facilitate electron transfer processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While this compound was not directly tested, related compounds demonstrated the ability to upregulate anti-apoptotic proteins such as Bcl-2 and induce autophagy through mechanisms that may be applicable to this compound .

Study 2: Antibacterial Efficacy

In another study, this compound was evaluated for its antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent .

Applications in Research and Industry

This compound has several applications across various fields:

Eigenschaften

IUPAC Name |

(4-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXHDTIKCTZVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675893 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-20-5 | |

| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.